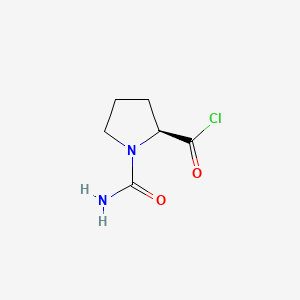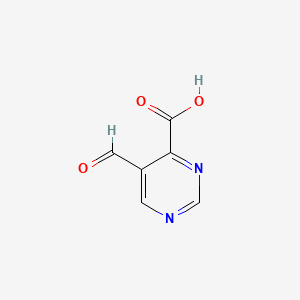![molecular formula C2H4NaO2 B590793 Acetic acid,sodium salt,[3h] CAS No. 129085-74-1](/img/structure/B590793.png)
Acetic acid,sodium salt,[3h]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid,sodium salt,[3h], also known as sodium acetate, is a sodium salt of acetic acid. It is commonly used in various industrial and laboratory applications due to its buffering properties and ability to neutralize acids. Sodium acetate is a white, crystalline powder that is highly soluble in water and has a slight vinegar-like odor.
準備方法
Synthetic Routes and Reaction Conditions
Sodium acetate can be synthesized through the reaction of acetic acid with sodium carbonate or sodium bicarbonate. The reaction with sodium bicarbonate is as follows:
CH3COOH+NaHCO3→CH3COONa+H2O+CO2
In this reaction, acetic acid reacts with sodium bicarbonate to produce sodium acetate, water, and carbon dioxide .
Industrial Production Methods
Industrially, sodium acetate is produced by reacting acetic acid with sodium hydroxide in an aqueous solution:
CH3COOH+NaOH→CH3COONa+H2O
This method is efficient and widely used in large-scale production .
化学反応の分析
Types of Reactions
Sodium acetate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form acetic acid and the corresponding salt.
Esterification: Reacts with alkyl halides to form esters.
Decarboxylation: When heated with soda lime, it produces methane.
Common Reagents and Conditions
Acids: Reacts with strong acids like hydrochloric acid to form acetic acid.
Alkyl Halides: Reacts with alkyl halides like bromoethane to form esters.
Major Products Formed
Acetic Acid: Formed when sodium acetate reacts with strong acids.
Esters: Formed when sodium acetate reacts with alkyl halides.
Methane: Formed during the decarboxylation reaction with soda lime.
科学的研究の応用
Sodium acetate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions and processes.
Biology: Employed in DNA extraction protocols and as a component in buffer solutions.
Medicine: Used as an electrolyte replenisher and in the treatment of metabolic acidosis.
Industry: Utilized in the textile industry to neutralize sulfuric acid waste streams and as a photoresist in dyeing processes
作用機序
Sodium acetate acts as a buffering agent by maintaining a relatively constant pH in solutions. In an acidic buffer, it contains equimolar amounts of acetic acid and sodium acetate. When an acid is added, the acetate ions neutralize the hydrogen ions, forming acetic acid. Conversely, when a base is added, the acetic acid neutralizes the hydroxide ions, forming water and acetate ions. This buffering action helps maintain the pH of the solution .
類似化合物との比較
Sodium acetate is similar to other acetate salts, such as:
Potassium Acetate: Used in similar applications but has different solubility and reactivity properties.
Calcium Acetate: Used as a food additive and in the treatment of hyperphosphatemia.
Sodium Diacetate: A combination of sodium acetate and acetic acid, used as a preservative and flavoring agent.
Sodium acetate is unique due to its high solubility in water and its effectiveness as a buffering agent in various applications.
特性
CAS番号 |
129085-74-1 |
|---|---|
分子式 |
C2H4NaO2 |
分子量 |
89.066 |
IUPAC名 |
sodium;2,2,2-tritritioacetic acid |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/i1T3; |
InChIキー |
BDKZHNJTLHOSDW-DFCKGCRZSA-N |
SMILES |
CC(=O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-, (1R,2S,3R,4S)-rel- (9CI)](/img/new.no-structure.jpg)



![2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B590719.png)
![Ethyl 4-[(heptan-2-yl)amino]benzoate](/img/structure/B590724.png)

![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)
![5,6-Dihydro-4,7-(azenometheno)benzo[d]isoxazole](/img/structure/B590731.png)


